molecular formula C11H9NO2S B362313 2-(8-Quinolinylthio)acetic acid CAS No. 122179-85-5

2-(8-Quinolinylthio)acetic acid

Cat. No. B362313
CAS RN: 122179-85-5
M. Wt: 219.26g/mol
InChI Key: UDBABHVKOSPWKD-UHFFFAOYSA-N
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Description

2-(8-Quinolinylthio)acetic acid, also known as QA, is a heterocyclic compound that belongs to the thioacetic acid derivatives. It has a molecular weight of 219.26g/mol .


Molecular Structure Analysis

The molecular formula of 2-(8-Quinolinylthio)acetic acid is C11H9NO2S . The average mass is 219.260 Da and the mono-isotopic mass is 219.035400 Da .

Scientific Research Applications

  • HIV-1 Integrase Inhibition

    • 2-(Quinolin-3-yl)-acetic-acid derivatives, including 2-(8-Quinolinylthio)acetic acid, have been identified as allosteric HIV-1 integrase inhibitors (ALLINIs). These compounds block integrase interactions with viral DNA and its cellular cofactor LEDGF, leading to the cooperative inhibition of HIV-1 replication. This discovery marks a significant step in developing new antiretroviral compounds (Kessl et al., 2012).
  • Synthesis and Characterization

    • Research has been conducted on the synthesis and structural analysis of related quinoline derivatives, including methods that involve 8-hydroxyquinoline, a compound structurally similar to 2-(8-Quinolinylthio)acetic acid. These studies focus on developing efficient synthesis protocols and analyzing the properties of the resulting compounds through spectroscopy and other analytical techniques (Lichitsky et al., 2022).
  • Herbicidal Potential

    • Research on quinoline derivatives, including 8-Methoxyquinoline-5-Amino Acetic Acid, has explored their potential as herbicides. Studies have demonstrated the efficacy of these compounds in controlling weed growth, indicating a potential application in agriculture (A. E. et al., 2015).
  • Aldose Reductase Inhibition

    • Quinoxalin-2(1H)-one-based derivatives, which are structurally related to 2-(8-Quinolinylthio)acetic acid, have been studied for their potential as aldose reductase inhibitors. These compounds show promise in combating diabetic complications due to their antioxidant activity and inhibition of aldose reductase (Qin et al., 2015).
  • Application in Preconcentration of Copper Ions

    • A study involving 8-Hydroxy quinoline, a related compound, developed a homogeneous liquid-liquid extraction method for preconcentrating copper ions. This method could be relevant for similar applications of 2-(8-Quinolinylthio)acetic acid (Farajzadeh et al., 2009).
  • Structural and Spectroscopic Analysis

    • Detailed structural and vibrational analysis of quinolin-8-yloxy acetic acid derivatives have been conducted using spectroscopic methods and density functional theory (DFT). These studies provide insights into the physical and chemical properties of similar compounds, including 2-(8-Quinolinylthio)acetic acid (Romano et al., 2012).
  • Antitumor Agents

    • Quinolone acetic acids, structurally related to 2-(8-Quinolinylthio)acetic acid, have been synthesized and evaluated for their potential as antitumor agents. These compounds interact with tubulin and exhibit cytotoxicity against human tumor cell lines, indicating potential applications in cancer therapy (Xia et al., 2003).
  • Antimicrobial Activity

    • Succinimido derivatives of 2-aryl-4-oxo-3-((quinolin-8-yloxy)acetyl)amino-1,3-thiazolidin-5-yl acetates, structurally related to 2-(8-Quinolinylthio)acetic acid, have been synthesized and evaluated for their antimicrobial activities. These compounds show significant inhibition of bacterial and fungal growth, suggesting potential applications in antimicrobial therapy (Ahmed et al., 2006).
  • Rhizogenesis in Plants

    • Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid have been studied for their influence on rhizogenesis (root formation) in plant clones, demonstrating potential applications in agricultural and botanical research (Zavhorodnii et al., 2022).

properties

IUPAC Name

2-quinolin-8-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBABHVKOSPWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-Quinolinylthio)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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